molecular formula C8H2BrF8N B15095409 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine

Cat. No.: B15095409
M. Wt: 344.00 g/mol
InChI Key: HXJXKBXBRWREGY-UHFFFAOYSA-N
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Description

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, pentafluoroethyl, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves multiple steps, typically starting with the bromination of a pyridine derivativeCommon reagents used in these reactions include Selectfluor, trifluoromethyl iodide, and pentafluoroethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and the inhibition or activation of specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-trifluoromethylpyridine
  • 3-Bromo-5-fluoro-2-trifluoromethylpyridine
  • 2-Bromo-5-trifluoromethylpyridine

Uniqueness

5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it valuable in various applications .

Properties

Molecular Formula

C8H2BrF8N

Molecular Weight

344.00 g/mol

IUPAC Name

5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H2BrF8N/c9-3-1-4(6(10,11)8(15,16)17)5(18-2-3)7(12,13)14/h1-2H

InChI Key

HXJXKBXBRWREGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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